APA amoxicillin amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

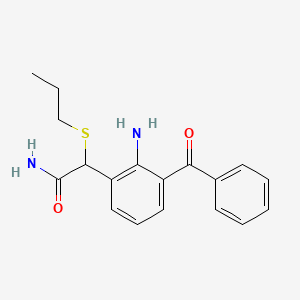

APA amoxicillin amide is a derivative of amoxicillin, a widely used antibiotic belonging to the penicillin class. Amoxicillin is known for its effectiveness against a broad spectrum of bacterial infections, particularly those caused by gram-positive bacteria. This compound retains the core structure of amoxicillin but has been modified to enhance its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APA amoxicillin amide typically involves the enzymatic hydrolysis of penicillin G potassium salt to produce 6-aminopenicillanic acid (6-APA). This intermediate is then coupled with p-hydroxyphenylglycine methyl ester to form amoxicillin . The reaction is catalyzed by penicillin G acylase and is carried out in the presence of organic co-solvents like ethylene glycol to improve yield . The optimal reaction conditions include a pH of 6.0, a temperature of 25°C, and a reaction time of 10 hours .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic synthesis routes but on a larger scale. The process involves the use of immobilized penicillin G acylase to facilitate the reaction and allow for enzyme recycling . This method is preferred due to its high selectivity, specificity, and mild reaction conditions, which reduce the generation of non-recyclable waste .

Chemical Reactions Analysis

Types of Reactions

APA amoxicillin amide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-APA and p-hydroxyphenylglycine.

Substitution: The amide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Substitution: Common reagents include acyl chlorides and anhydrides, often in the presence of a base like pyridine.

Major Products

Scientific Research Applications

APA amoxicillin amide has numerous applications in scientific research:

Mechanism of Action

APA amoxicillin amide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death. The compound’s effectiveness is due to its structural similarity to the D-Ala-D-Ala terminus of peptidoglycan, allowing it to bind covalently to PBPs .

Comparison with Similar Compounds

Similar Compounds

Ampicillin: Another penicillin derivative with a similar mechanism of action but different pharmacokinetic properties.

Cephalexin: A cephalosporin antibiotic with a broader spectrum of activity.

Penicillin G: The parent compound from which 6-APA is derived.

Uniqueness

APA amoxicillin amide is unique due to its enhanced stability and solubility compared to other penicillin derivatives . Its ability to be synthesized enzymatically also makes it more environmentally friendly and cost-effective for industrial production .

Properties

Molecular Formula |

C24H29N5O7S2 |

|---|---|

Molecular Weight |

563.7 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C24H29N5O7S2/c1-23(2)14(17(32)27-13-19(34)29-15(22(35)36)24(3,4)38-21(13)29)28-18(33)12(20(28)37-23)26-16(31)11(25)9-5-7-10(30)8-6-9/h5-8,11-15,20-21,30H,25H2,1-4H3,(H,26,31)(H,27,32)(H,35,36)/t11-,12-,13-,14+,15+,20-,21-/m1/s1 |

InChI Key |

VUPFQJZTIWDYHG-SHJTWVOLSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)

![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)